molecular formula C11H18N2O B1306420 (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine CAS No. 626214-26-4

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Cat. No.: B1306420
CAS No.: 626214-26-4
M. Wt: 194.27 g/mol
InChI Key: NAFSLJVIEUZHHQ-UHFFFAOYSA-N
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Description

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is an organic compound that features a pyridine ring substituted with an ethylamine group and a methoxypropyl chain

Scientific Research Applications

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.

Safety and Hazards

3-Methoxypropylamine is a combustible liquid that causes skin irritation and serious eye damage . It is harmful if swallowed and may cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the ethylamine group.

    Alkylation: The pyridine derivative is then alkylated with 3-methoxypropyl bromide under basic conditions to yield the desired product.

    Reaction Conditions: Common reagents used in this process include sodium hydride or potassium carbonate as bases, and the reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl chain, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

    (3-Methoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine: Similar structure but with the pyridine ring substituted at a different position.

    (3-Methoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine: Another isomer with the pyridine ring substituted at the fourth position.

Uniqueness:

    Structural Differences: The position of substitution on the pyridine ring can significantly affect the compound’s reactivity and binding affinity.

    Functional Properties: The specific arrangement of functional groups in (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine may confer unique properties, making it more suitable for certain applications compared to its isomers.

Properties

IUPAC Name

3-methoxy-N-(1-pyridin-2-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(12-8-5-9-14-2)11-6-3-4-7-13-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSLJVIEUZHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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